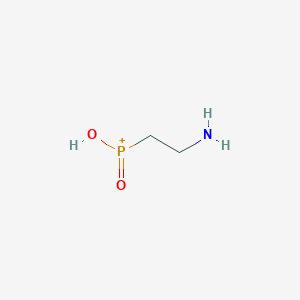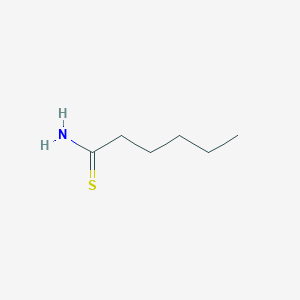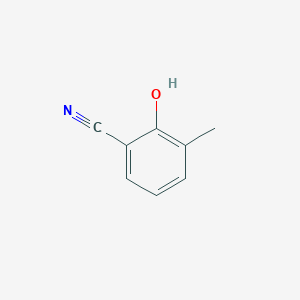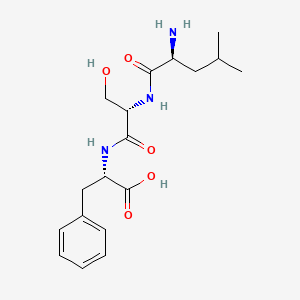
(2-Fluoro-6-iodophenyl)boronic acid
Vue d'ensemble
Description
“(2-Fluoro-6-iodophenyl)boronic acid” is a boronic acid compound . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, which leads to their utility in various sensing applications .
Synthesis Analysis
Boronic acids and their derivatives are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “(2-Fluoro-6-iodophenyl)boronic acid” is C6H5BFIO2 . The molecular weight is 265.82 .Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed cross-coupling reaction that forms carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Fluoro-6-iodophenyl)boronic acid” include a molecular weight of 265.82 . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Influence on Properties of Phenylboronic Compounds
- (2-Fluoro-6-iodophenyl)boronic acid, as a fluoro-substituted boronic acid, influences the properties of arylboronic acids in various applications. The electron-withdrawing character of fluorine affects Lewis acidity, acidity, hydrolytic stability, and spectroscopic properties of these compounds (Gozdalik et al., 2017).
Application in Fluorescence Quenching Studies
- This compound is valuable in fluorescence quenching studies. Fluorine-substituted boronic acids show unique behaviors in these studies, which are crucial for understanding the interactions in various solvent environments (Geethanjali et al., 2015).
Role in Selective Fluorescent Chemosensors
- Boronic acids, including (2-Fluoro-6-iodophenyl)boronic acid, have been utilized in the creation of fluorescent chemosensors. These sensors are used for detecting carbohydrates, bioactive substances, and ions like fluoride, copper, and mercury, benefiting medical diagnostics and biological research (Huang et al., 2012).
Structure-Reactivity Relationships in Boronic Acid Complexation
- Understanding the structure-reactivity relationships in boronic acid-diols complexation is vital for applications in biomaterials and sensing technologies. This includes the binding to biologically relevant diols such as saccharides and peptidoglycans (Brooks et al., 2018).
Use in Organic Synthesis
- (2-Fluoro-6-iodophenyl)boronic acid serves as an important intermediate in organic synthesis. It's used in the Suzuki aryl-coupling reaction synthesis of olefins, styrene, and biphenyl derivatives, aiding in the synthesis of various natural products and organic materials (Sun Hai-xia et al., 2015).
Role in Sensing Applications
- Boronic acids, including (2-Fluoro-6-iodophenyl)boronic acid, are integral in various sensing applications due to their interaction with diols and Lewis bases like fluoride or cyanide ions. These applications span from biological labeling to the development of therapeutics (Lacina et al., 2014).
Mécanisme D'action
Target of Action
Boronic acids, including 2-fluoro-6-iodophenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-iodophenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The resulting organometallic species then undergoes a coupling reaction with an electrophilic organic molecule .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of biologically active compounds . These reactions can lead to the formation of carbon-carbon bonds, enabling the construction of complex organic molecules .
Pharmacokinetics
The compound’s stability under various conditions suggests it may have favorable pharmacokinetic properties
Result of Action
The molecular and cellular effects of 2-Fluoro-6-iodophenylboronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and other biologically active molecules .
Action Environment
The action, efficacy, and stability of 2-Fluoro-6-iodophenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Additionally, the compound should be stored under inert gas at 2–8 °C to maintain its stability .
Safety and Hazards
Orientations Futures
Boronic acids have been increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . The future directions of “(2-Fluoro-6-iodophenyl)boronic acid” could align with these applications.
Propriétés
IUPAC Name |
(2-fluoro-6-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXGVJFWVWITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584545 | |
| Record name | (2-Fluoro-6-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-6-iodophenyl)boronic acid | |
CAS RN |
870777-22-3 | |
| Record name | B-(2-Fluoro-6-iodophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870777-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-6-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-fluoro-6-iodophenylboronic acid in the synthesis of benziodoxaborole derivatives?
A1: 2-Fluoro-6-iodophenylboronic acid serves as the crucial starting material for synthesizing various benziodoxaborole derivatives []. The research highlights two key reactions:
- Chlorination and hydrolysis: 2-Fluoro-6-iodophenylboronic acid undergoes chlorination, likely forming an iododichloride intermediate. Subsequent treatment with water yields 1-chloro-4-fluoro-1H-1λ(3)-benzo[d][1,2,3]iodoxoborol-3-ol [].
- Hypochlorite oxidation: Reacting 2-fluoro-6-iodophenylboronic acid with a hypochlorite reagent in the presence of acetic or trifluoroacetic acid produces the corresponding 1-acetoxy or 1-trifluoroacetoxy substituted benziodoxaboroles, respectively [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




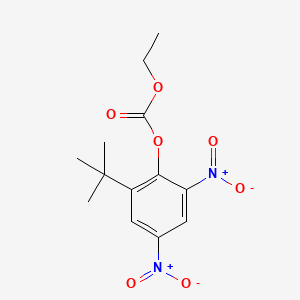
![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)




![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)
